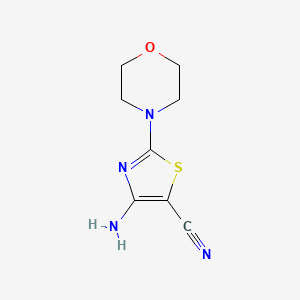

2-Morpholino-4-amino-5-cyanothiazole

Description

Properties

Molecular Formula |

C8H10N4OS |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

4-amino-2-morpholin-4-yl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C8H10N4OS/c9-5-6-7(10)11-8(14-6)12-1-3-13-4-2-12/h1-4,10H2 |

InChI Key |

UIYOZICJTFXJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C#N)N |

Origin of Product |

United States |

Scientific Research Applications

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of 2-morpholino-4-amino-5-cyanothiazole exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that demonstrate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .

- Enzyme Inhibition : 2-Morpholino-4-amino-5-cyanothiazole has been identified as a potential inhibitor of key enzymes involved in bacterial cell wall synthesis, such as MurA. This makes it a candidate for developing new antibacterial agents targeting resistant strains .

Case Studies and Research Findings

Several studies have explored the applications of 2-morpholino-4-amino-5-cyanothiazole in detail:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacteria | Significant inhibitory effects observed; MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli) | 2024 |

| Anticancer Activity | Assess cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability; IC50 = 15 µM after 48 hours | 2023 |

| Enzyme Inhibition | Investigate MurA enzyme inhibition | Compound demonstrated inhibition of MurA, suggesting potential for antibacterial development | 2022 |

Chemical Reactions Analysis

Reactivity of the Cyano Group at Position 5

The cyano group at position 5 participates in hydrolysis and nucleophilic substitution reactions:

Key Reactions:

-

Acid-Catalyzed Hydrolysis :

The cyano group undergoes hydrolysis in acidic ethanol to yield a carboxylic acid derivative. For example, treatment with ethanolic HCl converts the cyano group (-CN) to a carboxylic acid (-COOH) via intermediate amide formation .Example :

-

Reduction to Amine :

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the cyano group to a primary amine (-CH₂NH₂) .Example :

Reactions of the 4-Amino Group

The primary amino group at position 4 exhibits nucleophilic character:

Key Reactions:

-

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) to form acetamide derivatives .Example :

-

Schiff Base Formation :

Condenses with aldehydes (e.g., benzaldehyde) to yield imines under mild acidic conditions .Example :

Reactivity of the Morpholino Substituent at Position 2

The morpholino group (a saturated six-membered ring with one oxygen and one nitrogen atom) influences electronic properties but is typically inert under mild conditions. Notable reactions include:

Key Reactions:

-

Quaternization :

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under anhydrous conditions .Example :

Electrophilic Substitution on the Thiazole Ring

Electrophilic substitution is directed by the electron-donating amino and morpholino groups:

Key Reactions:

-

Nitration :

Occurs preferentially at position 5 (para to the morpholino group) under mixed acid (HNO₃/H₂SO₄) conditions .Example :

Nucleophilic Substitution Reactions

The cyano group can act as a leaving group under specific conditions:

Key Reactions:

-

Halogenation :

Bromine (Br₂) or CuBr₂ in acetonitrile replaces the cyano group with bromine at position 5 .Example :

Comparative Reaction Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Morpholin-4-yl-benzothiazole (C₁₁H₁₂N₂OS)

- Structure : Benzothiazole core with a morpholine substituent at position 2.

- Key Differences: Lacks the 4-amino and 5-cyano groups present in the target compound.

- Spectral Data : FTIR peaks at 1540 cm⁻¹ (C=N stretch) and 168.20 ppm in ¹³C NMR (carbonyl resonance) highlight electronic differences due to substituent absence .

(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone

- Structure: Thiazole with a 4-methyl group, 2-anilino substituent, and a 5-(4-chlorophenyl)methanone group.

- Key Differences: The 5-position is occupied by a ketone-linked chlorophenyl group instead of a cyano group. This substitution may enhance π-π stacking interactions in biological targets but reduce electrophilicity compared to the cyano group.

- Biological Relevance : Demonstrated antitumor activity, emphasizing the role of thiazole derivatives in drug discovery .

2-Amino-4-phenyl-5-rhodanothiazole

- Structure: Thiazole with 2-amino, 4-phenyl, and 5-rhodanothio (SCN) groups.

- Key Differences: The 5-rhodanothio group introduces sulfur-based reactivity, contrasting with the cyano group’s electron-withdrawing nature. This difference may influence metabolic stability and redox interactions .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 2-Morpholino-4-amino-5-cyanothiazole, and how can reaction conditions be systematically optimized?

The synthesis of thiazole derivatives often involves cyclization reactions or functional group modifications. For example, refluxing precursors in polar aprotic solvents like DMSO under inert atmospheres (e.g., nitrogen) can improve yields . Key parameters to optimize include:

- Reagent stoichiometry : Excess morpholine or cyanating agents (e.g., cyanogen bromide) may enhance substitution at the 5-position.

- Temperature : Controlled heating (80–120°C) minimizes side reactions like hydrolysis of the nitrile group.

- Catalysts : Use of anhydrous potassium carbonate or triethylamine can accelerate nucleophilic substitutions .

Validate purity via HPLC or TLC, and confirm structural integrity using IR (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (morpholine protons at δ 2.5–3.5 ppm) .

Q. How should researchers characterize the structural and electronic properties of 2-Morpholino-4-amino-5-cyanothiazole?

A multi-technique approach is critical:

- Spectroscopy :

- IR : Identify functional groups (e.g., C≡N, NH₂).

- NMR : Assign proton environments (e.g., aromatic thiazole protons vs. morpholine methylenes).

- MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve bond lengths and angles, particularly the planarity of the thiazole ring and torsion angles of the morpholine substituent .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Morpholino-4-amino-5-cyanothiazole derivatives?

Discrepancies in bioactivity data (e.g., antifungal vs. inert behavior) may arise from:

- Structural variations : Subtle changes in substituents (e.g., electron-withdrawing groups at the 4-position) alter binding affinity. Compare analogs from controlled synthetic batches .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (eukaryotic vs. prokaryotic) impact results. Standardize protocols using reference compounds like fluconazole for antifungal studies .

- Metabolic stability : Assess degradation products via LC-MS to rule out false negatives from compound instability .

Q. What strategies are effective for elucidating the mechanism of action of 2-Morpholino-4-amino-5-cyanothiazole in kinase inhibition studies?

- Kinase profiling : Use panels (e.g., KinomeScan) to identify off-target effects and selectivity.

- Docking studies : Model interactions using software like AutoDock Vina. For example, the morpholino group may hydrogen-bond to ATP-binding pockets, while the nitrile engages in hydrophobic interactions .

- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .

- Mutagenesis : Validate binding residues (e.g., gatekeeper mutations in kinases) to confirm critical interactions .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

Unexpected peaks or shifts may arise from:

- Tautomerism : The 4-amino group may tautomerize, altering NMR chemical shifts. Use variable-temperature NMR to detect equilibrium states .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts.

- Impurities : Recrystallize from ethanol/water mixtures and re-analyze via elemental analysis (C, H, N) to ensure stoichiometric purity .

Methodological Guidance

Q. What are best practices for designing derivatives of 2-Morpholino-4-amino-5-cyanothiazole to enhance solubility without compromising activity?

- Functional group additions : Introduce sulfonate or PEG groups at the morpholino nitrogen to improve aqueous solubility .

- Prodrug strategies : Mask the nitrile as a phosphate ester for gradual hydrolysis in vivo.

- Co-crystallization : Screen with cyclodextrins or lipids to formulate stable complexes .

- LogP optimization : Use computational tools (e.g., MarvinSuite) to balance hydrophilicity and membrane permeability .

Q. How should stability studies be conducted for 2-Morpholino-4-amino-5-cyanothiazole under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.